molecular formula C16H20F2N2O5 B8099606 Tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate CAS No. 2101206-39-5

Tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate

Cat. No.: B8099606
CAS No.: 2101206-39-5
M. Wt: 358.34 g/mol
InChI Key: MTMVXQYPKBHJBW-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate: is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with difluoro and nitrophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine core. One common approach is the reaction of piperidine with difluoro compounds under controlled conditions to introduce the difluoro groups. Subsequently, the nitrophenoxy group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of difluoro and nitrophenoxy groups on biological systems. It can serve as a probe to investigate molecular interactions and pathways.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials.

Mechanism of Action

The mechanism by which tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The difluoro and nitrophenoxy groups can influence the compound's binding affinity and selectivity towards these targets, leading to various biological and chemical outcomes.

Molecular Targets and Pathways: The compound may interact with enzymes, receptors, or other biomolecules, affecting signaling pathways and cellular processes. The exact targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 3,3-difluoro-4-(4-methoxy)piperidine-1-carboxylate

  • Tert-butyl 3,3-difluoro-4-(4-chlorophenoxy)piperidine-1-carboxylate

  • Tert-butyl 3,3-difluoro-4-(4-bromophenoxy)piperidine-1-carboxylate

Uniqueness: Tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate stands out due to its specific nitrophenoxy group, which imparts unique chemical and biological properties compared to its analogs. This distinctiveness makes it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O5/c1-15(2,3)25-14(21)19-9-8-13(16(17,18)10-19)24-12-6-4-11(5-7-12)20(22)23/h4-7,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMVXQYPKBHJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801126574
Record name 1-Piperidinecarboxylic acid, 3,3-difluoro-4-(4-nitrophenoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2101206-39-5
Record name 1-Piperidinecarboxylic acid, 3,3-difluoro-4-(4-nitrophenoxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2101206-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3,3-difluoro-4-(4-nitrophenoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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